molecular formula C19H20N2O4S B11212932 1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one

1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B11212932
M. Wt: 372.4 g/mol
InChI Key: RXDTXQOLWVFBFO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzyl and phenyl intermediates, followed by the formation of the thioxoimidazolidinone ring. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thioxoimidazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide can replace the methoxy groups with other nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the thioxoimidazolidinone ring, forming simpler organic compounds.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The pathways involved may include inhibition or activation of specific enzymes, altering cellular signaling pathways, and affecting gene expression.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one can be compared with similar compounds such as:

    1-(3,4-Dimethoxybenzyl)-3-phenyl-2-thioxoimidazolidin-4-one: Similar structure but lacks the methoxy group on the phenyl ring, leading to different reactivity and properties.

    1-Benzyl-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one: Lacks the methoxy groups on the benzyl ring, affecting its chemical behavior and applications.

    1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a thioxo group, resulting in different chemical and biological properties.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H20N2O4S/c1-23-15-7-5-4-6-14(15)21-18(22)12-20(19(21)26)11-13-8-9-16(24-2)17(10-13)25-3/h4-10H,11-12H2,1-3H3

InChI Key

RXDTXQOLWVFBFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(=O)N(C2=S)C3=CC=CC=C3OC)OC

Origin of Product

United States

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